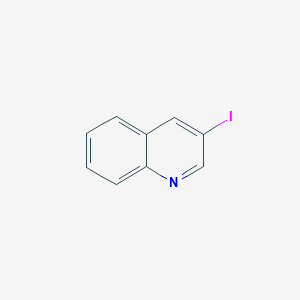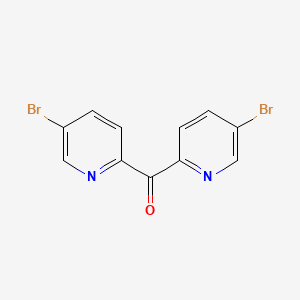
2,6-二(羟甲基)萘
概述
描述
2,6-Bis(hydroxymethyl)naphthalene is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, featuring hydroxymethyl groups at the 2 and 6 positions of the naphthalene ring system. This compound is known for its white to light yellow powder appearance and is commonly used in various scientific research applications.
科学研究应用
2,6-Bis(hydroxymethyl)naphthalene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: As a building block for synthesizing more complex organic compounds.
Biology: In the study of enzyme inhibitors and other biological molecules.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other chemical products.
作用机制
Target of Action
It is known that the compound is used in the production of biodiesel and in the synthesis of fluorescent distyrylnaphthalene derivatives for bioapplications . This suggests that its targets could be related to these applications.
Mode of Action
2,6-Bis(hydroxymethyl)naphthalene interacts with its targets through its two hydroxyl groups and two methyl substituents . It is capable of accepting electrons from other molecules and will react with xylene to produce a neutral form . This property makes it useful for oxidation reactions .
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Bis(hydroxymethyl)naphthalene can be synthesized through several methods, including the hydroxylation of naphthalene derivatives. One common approach involves the reaction of naphthalene with formaldehyde in the presence of a strong base, such as sodium hydroxide, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of 2,6-Bis(hydroxymethyl)naphthalene typically involves large-scale chemical reactors where precise control of reaction parameters is maintained to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反应分析
Types of Reactions: 2,6-Bis(hydroxymethyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkyl halides under appropriate conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Substituted naphthalenes or other derivatives may result from these reactions.
相似化合物的比较
1,4-Naphthalenediol
2,7-Dihydroxynaphthalene
1,8-Naphthalic anhydride
属性
IUPAC Name |
[6-(hydroxymethyl)naphthalen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6,13-14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFGHKDDKYEERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472651 | |
| Record name | 2,6-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5859-93-8 | |
| Record name | 2,6-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the biocatalytic production of 2,6-Bis(hydroxymethyl)naphthalene unique?
A1: The research presented in the paper [] details a novel method for producing 2,6-Bis(hydroxymethyl)naphthalene from 2,6-dimethylnaphthalene. Unlike traditional chemical synthesis, this process utilizes a recombinant microorganism containing the enzyme Xylene monooxygenase. This enzyme catalyzes the specific oxidation of the methyl groups in 2,6-dimethylnaphthalene to their corresponding hydroxymethyl groups, resulting in the formation of 2,6-Bis(hydroxymethyl)naphthalene, as well as other valuable intermediates like 6-methyl-2-hydroxymethylnaphthalene, 6-methyl-2-naphthoic acid, and 2,6-naphthalenedicarboxylic acid. This biocatalytic approach offers potential advantages in terms of selectivity, environmental impact, and the ability to operate under milder reaction conditions compared to conventional chemical synthesis methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)



![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)
